molecular formula C21H27N3O3S B1406771 Quetol CAS No. 1241800-24-7

Quetol

Cat. No.: B1406771
CAS No.: 1241800-24-7
M. Wt: 401.5 g/mol
InChI Key: URUVJKBCKGWOPF-UHFFFAOYSA-N
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Description

Quetol, also known as ethylene glycol diglycidyl ether, is a low viscosity epoxy resin. It is a versatile compound that is miscible with alcohols, acetone, and water. This compound is widely used in various fields due to its unique properties, such as its ability to form a lower viscosity embedding medium, which is beneficial for applications like electron microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quetol is synthesized through the reaction of ethylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:

    Reaction of Ethylene Glycol with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin to form a diglycidyl ether intermediate.

    Neutralization: The intermediate is then neutralized with a base, such as sodium hydroxide, to form the final product, ethylene glycol diglycidyl ether.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Quetol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions where the epoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products:

Scientific Research Applications

Quetol has a wide range of applications in scientific research, including:

Mechanism of Action

Quetol exerts its effects through the formation of cross-linked networks when it reacts with curing agents. The molecular targets include the epoxy groups, which react with amines, anhydrides, or other curing agents to form a three-dimensional network. This cross-linking process enhances the mechanical properties and chemical resistance of the final product .

Comparison with Similar Compounds

    Epoxy Resins: Such as bisphenol A diglycidyl ether and novolac epoxy resins.

    Polyethylene Glycol Diglycidyl Ether: Another low viscosity epoxy resin with similar properties.

Uniqueness of Quetol: this compound is unique due to its low viscosity, which allows for better infiltration and embedding of specimens, especially in electron microscopy. Its miscibility with various solvents and its ability to form stable cross-linked networks make it a preferred choice in many applications .

Properties

IUPAC Name

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-5H-benzo[b][1,4]benzothiazepin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21(26)17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,22,25-26H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVJKBCKGWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2(C3=CC=CC=C3SC4=CC=CC=C4N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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